molecular formula C18H13ClFN5O B2906159 3-(4-chlorobenzyl)-6-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 847383-90-8

3-(4-chlorobenzyl)-6-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2906159
CAS No.: 847383-90-8
M. Wt: 369.78
InChI Key: UKASTCCJEYYMKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorobenzyl)-6-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a triazolopyrimidinone derivative with demonstrated relevance in antiviral research, particularly against Chikungunya virus (CHIKV). This compound belongs to the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class, which targets the viral nsP1 protein—a critical enzyme in the alphavirus RNA capping machinery . Its structure features a 4-chlorobenzyl group at the 3-position and a 3-fluorobenzyl group at the 6-position, substitutions hypothesized to enhance binding affinity and selectivity for nsP1 through electronic and steric effects.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5O/c19-14-6-4-12(5-7-14)10-25-17-16(22-23-25)18(26)24(11-21-17)9-13-2-1-3-15(20)8-13/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKASTCCJEYYMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structure

The compound features a fluorine atom on the benzamide moiety, which may enhance its binding affinity to biological targets. The presence of a pyrrolidine ring and a carbonyl group contributes to its potential reactivity and biological activity.

Pharmacological Research

Anticancer Activity : Research indicates that compounds similar to 2-fluoro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide exhibit promising anticancer properties. The compound may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further development as an anticancer drug.

Neuroprotective Effects : The compound's structural similarities to known neuroprotective agents suggest it may modulate pathways involved in neurodegenerative diseases. Preliminary studies could explore its role in protecting neuronal cells from oxidative stress and apoptosis.

Biochemical Studies

Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. Inhibition of PARP is a strategic target in cancer therapy, particularly in tumors with defective DNA repair pathways.

EnzymeInhibition TypePotential Applications
PARPCompetitiveCancer therapy
KinasesNoncompetitiveSignal transduction modulation

Synthetic Chemistry

The synthesis of 2-fluoro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide involves multi-step reactions that can be optimized for yield and purity. Its synthesis provides insights into the development of new methodologies for creating complex organic molecules.

Case Study 1: Antitumor Activity

A study conducted on similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotection

In vitro studies showed that compounds with structural similarities protected neuronal cells from glutamate-induced toxicity. This suggests potential applications in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolopyrimidinone Derivatives

Compound Name/ID R1 (3-position) R2 (6-position) Molecular Weight Key Modifications
Target Compound 4-chlorobenzyl 3-fluorobenzyl Not reported Halogenated benzyl groups
MADTP-314 () 3'-acetylphenyl Methyl Not reported Acetylphenyl enhances lipophilicity
Compound 4-chlorobenzyl 3-(2-ethoxyphenyl)-oxadiazole 463.9 Oxadiazole introduces polarity
Compound 3-chlorobenzyl 3-(4-ethoxyphenyl)-oxadiazole 463.9 Ethoxy group alters solubility
CHVB Series () Varied aryl groups Varied alkyl/benzyl groups Not reported Broad-spectrum optimization

Key Observations :

  • Halogen Effects: The target compound’s 4-chloro and 3-fluoro substituents may improve nsP1 binding compared to non-halogenated analogs like MADTP-314, as halogens often enhance electrostatic interactions and metabolic stability.
  • Oxadiazole Derivatives : Compounds in and replace the 6-benzyl group with an oxadiazole ring, introducing heteroatoms that could modulate solubility or hydrogen-bonding capacity.
  • Resistance Profiles : Substitutions at the 3-position (e.g., acetylphenyl in MADTP-314) correlate with resistance mutations (e.g., P34S in nsP1), suggesting this region critically interacts with the viral target .

Table 2: Antiviral Activity and Resistance Data

Compound Series Target Virus Mechanism Resistance Mutations Notes
Target Compound Analogs CHIKV, VEEV nsP1 inhibition (RNA capping) P34S, T246A High selectivity for alphaviruses
MADTP Series CHIKV nsP1 GTP displacement P34S EC₅₀ in low micromolar range
CHVB Series CHIKV nsP1 inhibition Not reported Similar efficacy to MADTP

Key Findings :

  • nsP1 Specificity: The triazolopyrimidinone scaffold selectively disrupts nsP1’s methyltransferase activity, critical for viral RNA stability and replication .
  • Resistance Mutations : The P34S mutation in nsP1 reduces compound efficacy, underscoring the importance of the 3-aryl substituent in maintaining target engagement .
  • Fluorine Impact : The 3-fluorobenzyl group in the target compound may enhance membrane permeability due to fluorine’s electronegativity and small atomic radius, though direct evidence is needed.

Q & A

Q. What are the standard synthetic routes for this triazolopyrimidine derivative, and what key reaction parameters influence yield?

The synthesis typically involves multi-step reactions, including:

  • Triazolo-pyrimidine core formation : Cyclization of precursors like substituted benzyl hydrazines with pyrimidine intermediates under acidic or basic conditions.
  • Functionalization : Introduction of 4-chlorobenzyl and 3-fluorobenzyl groups via alkylation or nucleophilic substitution. Key parameters include solvent choice (e.g., DMF or THF for solubility), temperature control (60–120°C), and catalysts (e.g., K₂CO₃ for deprotonation). Purification often requires column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring fusion.
  • HPLC-MS : Validates purity (>95%) and molecular weight.
  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., triazole-pyrimidine dihedral angles) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

Contradictions in yield data often arise from:

  • Solvent polarity : Higher-polarity solvents (e.g., DMSO) improve intermediate solubility but may hinder cyclization.
  • Catalyst loading : Excess K₂CO₃ can lead to side reactions; titrating base equivalents improves selectivity.
  • Temperature gradients : Stepwise heating (e.g., 80°C → 110°C) minimizes decomposition of heat-sensitive intermediates .

Q. How do structural modifications (e.g., halogen substituents) impact bioactivity, and how can conflicting data be reconciled?

  • Electron-withdrawing effects : The 4-Cl and 3-F substituents enhance electrophilicity, improving target binding (e.g., kinase inhibition).
  • Data contradictions : Discrepancies in IC₅₀ values may stem from assay conditions (e.g., pH affecting protonation states) or cell-line variability. Cross-validation using orthogonal assays (e.g., SPR vs. enzymatic assays) is recommended .

Q. What computational strategies predict binding interactions with biological targets?

  • Molecular docking : Models interactions with ATP-binding pockets (e.g., kinases) using software like AutoDock Vina.
  • QSAR modeling : Correlates substituent electronegativity (Cl/F) with activity trends. Example: Fluorine’s inductive effect increases hydrophobic interactions, validated by MD simulations .

Data Contradiction Analysis

Issue Potential Causes Resolution Strategies
Variable enzymatic IC₅₀Assay buffer composition (e.g., Mg²⁺ concentration affecting cofactor binding)Standardize buffer conditions; include positive controls (e.g., staurosporine) .
Divergent cytotoxicityCell membrane permeability differences (e.g., logP variations due to benzyl groups)Measure intracellular compound levels via LC-MS; modify substituents to optimize logP .

Methodological Recommendations

  • Synthetic Protocol Refinement : Use design of experiments (DoE) to map parameter interactions (e.g., solvent vs. temperature) .
  • Bioactivity Validation : Pair high-throughput screening with mechanistic studies (e.g., Western blotting for target modulation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.